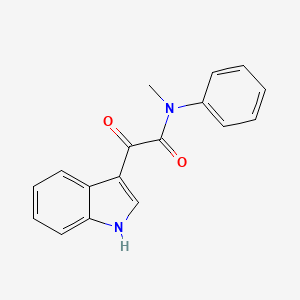

2-(1H-indol-3-yl)-N-methyl-2-oxo-N-phenylacetamide

Description

2-(1H-Indol-3-yl)-N-methyl-2-oxo-N-phenylacetamide is a synthetic indole-derived acetamide featuring a methyl and phenyl group on the nitrogen of the acetamide moiety. Its structure combines the indole scaffold—a privileged motif in medicinal chemistry due to its bioactivity—with a substituted acetamide group. Its synthesis typically involves coupling indole-3-carboxylic acid derivatives with substituted amines, as exemplified by analogous compounds in the literature .

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-methyl-2-oxo-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-19(12-7-3-2-4-8-12)17(21)16(20)14-11-18-15-10-6-5-9-13(14)15/h2-11,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTXTZWUMVIUCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that indole derivatives interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These metabolites maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

The pharmacokinetics of indole derivatives, in general, are an active area of research .

Result of Action

Indole derivatives have been found to have diverse biological activities, which suggests that they can have a wide range of molecular and cellular effects .

Action Environment

The environment can significantly influence the action of indole derivatives .

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives, which include this compound, can interact with various enzymes and proteins

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Similar compounds have been shown to exhibit high fluorescence quantum yield and good thermal stability.

Biological Activity

2-(1H-indol-3-yl)-N-methyl-2-oxo-N-phenylacetamide, often referred to as a derivative of indole, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which combines an indole moiety with a phenylacetamide functional group, contributing to its pharmacological potential.

Chemical Structure and Properties

The compound features:

- An indole ring that is known for its role in various biological processes.

- A N-methyl group that enhances lipophilicity, potentially improving membrane permeability.

- A phenylacetamide structure that is commonly associated with analgesic and anti-inflammatory properties.

| Feature | Description |

|---|---|

| Indole Core | Contributes to biological activity through various mechanisms. |

| N-methyl Group | Enhances solubility and bioavailability. |

| Phenylacetamide Moiety | Associated with analgesic and anti-inflammatory effects. |

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

Studies have shown that the compound can inhibit cancer cell proliferation. For instance, it has been noted for its ability to induce apoptosis in various cancer cell lines through mechanisms such as:

- Tubulin polymerization inhibition , leading to cell cycle arrest.

- Activation of apoptotic pathways, which may involve caspases and other cellular signals .

Antimicrobial Properties

The compound has demonstrated potential antimicrobial activity against a range of pathogens. This includes:

- Bacterial strains , where it has shown effectiveness comparable to conventional antibiotics.

- Fungal infections , indicating a broad spectrum of antimicrobial action.

Anti-inflammatory Effects

Indole derivatives are often linked with anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in the inflammatory response .

The exact mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

- Binding to specific receptors or enzymes , modulating their activity.

- Inhibition of key signaling pathways involved in cell proliferation and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antitumor Activity Study :

-

Antimicrobial Efficacy :

- The compound was tested against various bacterial strains, showing effective inhibition at concentrations as low as 50 µg/mL, suggesting strong potential as an antimicrobial agent.

- In Vivo Studies :

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Activity Profile |

|---|---|

| N-methylindole derivatives | Antibacterial and anticancer activities |

| Sulfonamide analogs | Effective against bacterial infections |

| Other indole-based compounds | Diverse pharmacological profiles |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Acetamide Nitrogen

The substitution pattern on the acetamide nitrogen significantly influences physicochemical and biological properties:

- N-Methyl vs. N-Phenyl Groups : Compared to 2-(1H-indol-3-yl)-N-phenylacetamide (, Compound 1), the addition of a methyl group in the target compound introduces steric and electronic effects that may alter binding to targets like α-amylase or antioxidant enzymes. N-Methylation often enhances metabolic stability by reducing oxidative deamination .

- N-Benzyl and N-Alkoxy Substitutions : Derivatives such as N-[3-(benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide () and N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide () exhibit enhanced lipophilicity and receptor affinity due to aromatic or halogenated substituents. Fluorinated analogs, in particular, show improved bioavailability in preclinical models .

Modifications on the Indole Core

- Adamantane Substituents: The adamantane-modified derivative 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide (f) demonstrates increased bulkiness, which enhances binding to hydrophobic enzyme pockets. Adamantane groups are known to improve pharmacokinetic profiles by resisting metabolic degradation .

- Oxoindoline Derivatives: Compounds like 2-hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide (-F) feature conjugated enone systems, enabling radical scavenging via electron delocalization. These derivatives often exhibit superior antioxidant activity compared to non-conjugated analogs .

Chiral and Stereochemical Variations

The (S)-(−)-2-(1H-indol-3-yl)-N-(1-phenylethyl)acetamide () highlights the role of chirality in bioactivity. Enantioselective interactions with enzymes or receptors can lead to divergent pharmacological outcomes, such as enhanced α-amylase inhibition or reduced off-target effects .

Physicochemical and Pharmacokinetic Insights

- Solubility : Bulky substituents (e.g., adamantane in 5f) reduce aqueous solubility but enhance membrane permeability .

- Metabolic Stability : Fluorinated and methylated derivatives resist CYP450-mediated oxidation, extending half-life .

- Crystallography : The orthorhombic crystal structure of (S)-(−)-2-(1H-indol-3-yl)-N-(1-phenylethyl)acetamide () reveals intramolecular hydrogen bonds stabilizing the bioactive conformation, a feature critical for target engagement .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1H-indol-3-yl)-N-methyl-2-oxo-N-phenylacetamide and its derivatives?

- Methodological Answer : The compound can be synthesized via intramolecular cyclization of N-(3-oxoalkenyl)phenylacetamide precursors under basic conditions. For example, potassium t-butoxide in anhydrous THF promotes aldol-type condensation, yielding pyridinone derivatives . Key steps include:

- Precursor preparation : Reacting indole-3-acetic acid derivatives with N-methylaniline to form the amide linkage.

- Cyclization : Using a strong base (e.g., KOtBu) to induce intramolecular aldol condensation.

- Purification : Recrystallization from methanol or ethanol to isolate crystalline products (reported yields: 39–70%) .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- FT-IR : Confirm carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹; oxoacetamide C=O at ~1680–1720 cm⁻¹) and indole N-H vibrations (~3400 cm⁻¹) .

- ¹H/¹³C NMR : Assign signals for indole protons (δ 7.0–7.5 ppm), methyl groups (N–CH₃ at δ ~3.0 ppm), and aromatic phenyl protons (δ 7.2–7.6 ppm). ¹³C NMR should show carbonyl carbons at δ ~165–175 ppm .

- Mass Spectrometry : Validate molecular weight via ESI-MS or HRMS, with fragmentation patterns confirming the indole and acetamide moieties .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer :

- Antimicrobial Testing : Use broth microdilution assays (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria and fungi .

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with IC₅₀ calculations .

- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) assays in LPS-stimulated macrophages .

Advanced Research Questions

Q. How do electronic and steric factors influence the intramolecular cyclization of N-(3-oxoalkenyl)phenylacetamides?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl on phenyl rings) stabilize enolate intermediates, accelerating cyclization. Conversely, electron-donating groups (e.g., OMe) reduce reaction rates .

- Steric Effects : Bulky substituents on the amide nitrogen (e.g., N-phenyl vs. N-methyl) hinder cyclization by destabilizing transition states. This is evident in lower yields for N-aryl derivatives compared to N-alkyl analogs .

- Reaction Optimization : Use DFT calculations to model transition states and identify optimal substituent patterns .

Q. What computational methods can predict the vibrational and electronic properties of this compound?

- Methodological Answer :

- DFT Studies : Employ B3LYP/6-311++G(d,p) basis sets to optimize geometry and calculate vibrational frequencies. Compare computed IR/Raman spectra with experimental data to assign modes (e.g., indole ring breathing at ~1000 cm⁻¹) .

- NMR Chemical Shift Prediction : Use GIAO (Gauge-Independent Atomic Orbital) methods with solvents modeled via PCM (Polarizable Continuum Model) .

- Frontier Molecular Orbital Analysis : Calculate HOMO-LUMO gaps to assess reactivity and charge transfer interactions relevant to biological activity .

Q. How can contradictory data on biological activity be resolved?

- Methodological Answer :

- Dose-Response Reproducibility : Validate assays across multiple labs with standardized protocols (e.g., identical cell lines, culture conditions).

- Metabolic Stability Tests : Use hepatic microsome assays to determine if discrepancies arise from compound degradation .

- Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., replacing N-methyl with N-ethyl) to isolate structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.